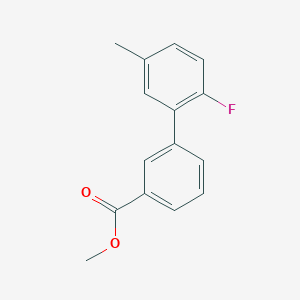![molecular formula C16H13ClO4 B7962724 Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962724.png)
Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a chloro group and a methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-5-[3-(methoxycarbonyl)phenyl]benzoate, 3-amino-5-[3-(methoxycarbonyl)phenyl]benzoate, or 3-thiol-5-[3-(methoxycarbonyl)phenyl]benzoate can be formed.
Hydrolysis Products: 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid and methanol.
Reduction Products: 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzyl alcohol.
科学的研究の応用
Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
- Methyl 3-chloro-5-[3-(hydroxycarbonyl)phenyl]benzoate
- Methyl 3-chloro-5-[3-(aminocarbonyl)phenyl]benzoate
- Methyl 3-chloro-5-[3-(thiocarbonyl)phenyl]benzoate
Comparison: Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. Compared to its analogs with hydroxycarbonyl, aminocarbonyl, or thiocarbonyl groups, the methoxycarbonyl group provides different steric and electronic properties, potentially leading to distinct chemical behaviors and applications.
特性
IUPAC Name |
methyl 3-chloro-5-(3-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-4-10(6-11)12-7-13(16(19)21-2)9-14(17)8-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWWGMHAROLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-4-[3-(cyclopropylcarbamoyl)phenyl]benzoate](/img/structure/B7962648.png)






![Methyl 2-[4-(4-methylphenyl)phenyl]acetate](/img/structure/B7962690.png)



![Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate](/img/structure/B7962732.png)
![Methyl 2-fluoro-4-[3-fluoro-5-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962736.png)
